Scopolamine N-oxide hydrobromide

X-ray crystallography Structural biology Conformational analysis

Scopolamine N-oxide hydrobromide (CAS 6106-81-6) is the definitive certified reference standard (≥98.0% HPLC) for Hyoscine Butylbromide impurity profiling, mandated for ANDA submissions and commercial QC release. Unlike generic scopolamine salts, its N-oxide moiety confers peripheral mAChR selectivity with restricted BBB penetration. Key attributes: • DMSO solubility: 300 mg/mL for HTS stock solutions • Confirmed primary scopolamine metabolite for LC-MS/MS PK studies • Supplied with full COA; ready for global dispatch.

Molecular Formula C17H22BrNO5
Molecular Weight 400.3 g/mol
CAS No. 6106-81-6
Cat. No. B1200205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopolamine N-oxide hydrobromide
CAS6106-81-6
Molecular FormulaC17H22BrNO5
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br
InChIInChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1
InChIKeyMGNNYKWRWHQLCR-UUUUXVGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water about 10 g/100 ml;  slightly sol in alc, acetone

Structure & Identifiers


Interactive Chemical Structure Model





Scopolamine N-Oxide Hydrobromide Profile


Scopolamine N-oxide hydrobromide (CAS 6106-81-6, hyoscine N-oxide hydrobromide) is the semi-synthetic N-oxide derivative of the tropane alkaloid scopolamine [1]. It functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [2]. Distinct from the parent scopolamine base, this compound features a charged N-oxide moiety, resulting in higher aqueous solubility and significantly reduced blood-brain barrier (BBB) penetrance [3]. It is officially recognized as a primary oxidative metabolite of scopolamine in vivo and a key pharmaceutical impurity/reference standard [4], with a historical therapeutic categorization as an antiparkinsonian and antispasmodic agent [5].

Why Scopolamine Hydrobromide Cannot Substitute


Generic substitution between scopolamine salts and scopolamine N-oxide hydrobromide is scientifically unsound due to fundamental differences in their physicochemical and pharmacological profiles. The introduction of the N-oxide group fundamentally alters the molecule's polarity and ionization state [1]. This transformation shifts the compound's LogP from approximately 0.98-1.2 for scopolamine to 1.51 for the N-oxide [2], drastically changes aqueous solubility, and critically restricts passive diffusion across the blood-brain barrier [3]. Consequently, scopolamine N-oxide hydrobromide exhibits a peripheral antimuscarinic profile, while scopolamine freely penetrates the CNS to produce sedative and amnestic effects [4]. In analytical contexts, scopolamine N-oxide hydrobromide serves as a certified reference standard for impurity profiling in Hyoscine Butylbromide (Buscopan) manufacturing, a role for which scopolamine is entirely unsuitable [5].

Comparative Evidence: Scopolamine N-Oxide vs. Scopolamine


Crystallographic Conformation Comparison

X-ray crystallographic analysis definitively establishes that scopolamine N-oxide hydrobromide monohydrate adopts a unique chair conformation where the N-methyl group is forced into an axial position and the amine oxide function is equatorial [1]. This contrasts with scopolamine hydrobromide, where the N-methyl group is equatorial [2]. This structural divergence results from a weak hydrogen bond between the N-oxide oxygen and the epoxy oxygen in scopolamine N-oxide (distance 2.47 Å), a feature absent in scopolamine [3].

X-ray crystallography Structural biology Conformational analysis

Solubility Profile Comparison

Scopolamine N-oxide hydrobromide exhibits a fundamentally different solubility profile compared to scopolamine base and its salts. The target compound demonstrates high aqueous solubility of approximately 100 mg/mL (10 g/100 mL) in water, forming prisms [1]. In DMSO, solubility is quantified at 300 mg/mL (749.51 mM) [2]. This is a direct consequence of the ionic N-oxide and hydrobromide counterion, which increase polarity relative to the scopolamine base.

Solubility Formulation In vitro assays

Lipophilicity and BBB Penetration

The N-oxide modification significantly reduces lipophilicity compared to tertiary amines, limiting CNS penetration. The calculated LogP for scopolamine N-oxide hydrobromide is 1.51 [1]. In contrast, scopolamine is known to rapidly and completely enter the CNS due to higher lipophilicity [2]. This class-level distinction is further supported by the behavior of butylscopolamine, a related quaternary ammonium derivative, whose high polarity restricts it to peripheral effects [3].

Blood-Brain Barrier Lipophilicity CNS Penetration

Protonation-Dependent Binding Affinity

The muscarinic receptor binding affinity of scopolamine N-oxide is dependent on its protonation state. The non-protonated form of scopolamine N-oxide exhibits an affinity with a log K of 8.58, which is approximately one-tenth of the affinity of the protonated form [1]. This suggests that the protonated, positively charged N-oxide moiety is crucial for high-affinity interaction with the receptor's orthosteric site.

Receptor Binding Muscarinic Antagonist Affinity

Certified Reference Standard and Metabolite

Scopolamine N-oxide hydrobromide is supplied as a phyproof® primary reference substance with certified absolute purity ≥98.0% (HPLC) . It is specifically used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Hyoscine Butylbromide (Buscopan) [1]. In vivo, it is an identified metabolite of scopolamine in rats [2].

Reference Standard Metabolite Quality Control

Applications: Scopolamine N-Oxide Hydrobromide


QC Reference Standard for Hyoscine Butylbromide

Scopolamine N-oxide hydrobromide is the definitive certified reference standard for analytical method development and validation (AMV) of Hyoscine Butylbromide (Buscopan). Its use is mandated for Abbreviated New Drug Applications (ANDA) and commercial QC to quantify and identify this specific N-oxide impurity [1]. With a certified absolute purity of ≥98.0% (HPLC), it ensures method accuracy and regulatory compliance, a role for which no generic scopolamine salt can substitute .

Peripheral Muscarinic Receptor Studies

Researchers investigating peripheral muscarinic receptor functions (e.g., in gastrointestinal or cardiovascular systems) can utilize scopolamine N-oxide hydrobromide to achieve systemic antagonism while minimizing confounding central nervous system effects such as sedation or memory impairment. Its higher polarity and calculated LogP of 1.51 reduce passive diffusion across the blood-brain barrier compared to scopolamine [2]. This peripheral selectivity is analogous to butylscopolamine, though with distinct receptor kinetics, making it a valuable tool for isolating peripheral cholinergic pathways [3].

High-Concentration Stocks for HTS

The exceptional solubility of scopolamine N-oxide hydrobromide in DMSO (300 mg/mL, equivalent to 749.51 mM) [4] makes it an optimal choice for preparing high-concentration stock solutions for automated high-throughput screening (HTS) and in vitro pharmacology. This high solubility minimizes the volume of DMSO vehicle required, reducing the risk of vehicle interference in cell-based assays and enabling the exploration of full dose-response curves without solubility limitations.

Metabolite ID and Pharmacokinetic Standard

As a confirmed primary oxidative metabolite of scopolamine identified in rat urine [5], scopolamine N-oxide hydrobromide serves as a critical analytical standard for mass spectrometry-based metabolomics and pharmacokinetic studies. Its use allows for the accurate quantification and identification of this metabolite in complex biological matrices, essential for understanding the in vivo metabolic fate and clearance pathways of scopolamine and related tropane alkaloids.

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